molecular formula C7H14N2O2 B14887667 (alphaS,3R)-alpha-Amino-3-piperidineacetic acid

(alphaS,3R)-alpha-Amino-3-piperidineacetic acid

Cat. No.: B14887667
M. Wt: 158.20 g/mol
InChI Key: FHCFEIKJIYXGFM-RITPCOANSA-N
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Description

(alphaS,3R)-alpha-Amino-3-piperidineacetic acid is a chiral amino acid derivative with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS,3R)-alpha-Amino-3-piperidineacetic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the desired product. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(alphaS,3R)-alpha-Amino-3-piperidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oximes, nitro compounds.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

(alphaS,3R)-alpha-Amino-3-piperidineacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (alphaS,3R)-alpha-Amino-3-piperidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The piperidine ring and amino acid moiety allow it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (alphaS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-alpha-(phenylmethyl)-1-piperidinepropanoic acid
  • (alphaS,3R)-alpha-Methyl-2-oxo-3alpha-aminopyrrolidine-1-acetic acid

Uniqueness

(alphaS,3R)-alpha-Amino-3-piperidineacetic acid is unique due to its specific stereochemistry and the presence of both an amino acid and a piperidine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2S)-2-amino-2-[(3R)-piperidin-3-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m1/s1

InChI Key

FHCFEIKJIYXGFM-RITPCOANSA-N

Isomeric SMILES

C1C[C@H](CNC1)[C@@H](C(=O)O)N

Canonical SMILES

C1CC(CNC1)C(C(=O)O)N

Origin of Product

United States

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